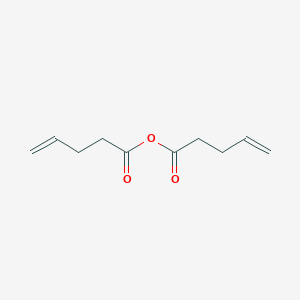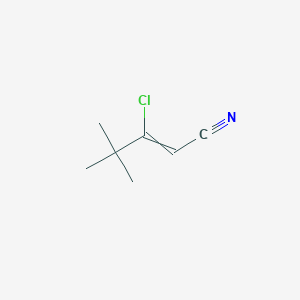
4-Brom-2-fluorbenzaldoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluorobenzaldoxime is a chemical compound characterized by the presence of a bromine atom and a fluorine atom on a benzene ring, which is also attached to an oxime group. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluorobenzaldoxime is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of specialty chemicals and research chemicals.
Wirkmechanismus
Target of Action
4-Bromo-2-fluorobenzaldoxime, also known as 4-bromo-2-fluorobenzaldehyde oxime, is a fine chemical that is used as a building block in the synthesis of complex molecules . It is also an intermediate in the production of pharmaceuticals, research chemicals, and other specialty chemicals . .
Mode of Action
As a chemical intermediate, it likely interacts with its targets to facilitate the synthesis of more complex molecules .
Biochemical Pathways
As an intermediate in the production of various chemicals, it likely participates in a wide range of biochemical reactions .
Result of Action
As a chemical intermediate, its primary role is likely to facilitate the synthesis of more complex molecules .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzaldoxime can be synthesized through the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions to ensure the completion of the oxime formation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitrile.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, and the reaction is usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Bromo-2-fluorobenzonitrile
Reduction: 4-Bromo-2-fluorobenzylamine
Substitution: 4-Iodo-2-fluorobenzaldoxime or 4-Fluoro-2-bromobenzaldoxime
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorobenzaldehyde
4-Bromo-2-fluorobenzoic acid
4-Bromo-2,5-difluorobenzaldehyde
This comprehensive overview provides a detailed understanding of 4-Bromo-2-fluorobenzaldoxime, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
202865-64-3 |
|---|---|
Molekularformel |
C7H5BrFNO |
Molekulargewicht |
218.02 g/mol |
IUPAC-Name |
(NZ)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
InChI-Schlüssel |
DHBUKMPUUDCJTH-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C=C1Br)F)C=NO |
Isomerische SMILES |
C1=CC(=C(C=C1Br)F)/C=N\O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C=NO |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloromethyl-4H-[1,2,4]triazole](/img/structure/B1597478.png)



![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)



![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)




